molecular formula C12H8BrN3O B5623031 1-(4-Bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile

1-(4-Bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile

Cat. No.: B5623031
M. Wt: 290.11 g/mol
InChI Key: SMNDOKUFAFPZCL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenyl group, a methyl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized and nitrated to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Reduction reactions yield amine derivatives.
  • Oxidation reactions yield carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its pyrimidine ring structure provides stability and the ability to participate in multiple types of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-6-methyl-4-oxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c1-8-11(6-14)12(17)15-7-16(8)10-4-2-9(13)3-5-10/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNDOKUFAFPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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